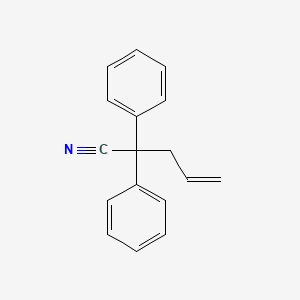
2,2-diphenylpent-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenylpent-4-enenitrile is an organic compound characterized by the presence of two phenyl groups attached to the second carbon of a pentenenitrile chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylpent-4-enenitrile typically involves the reaction of diphenylacetonitrile with an appropriate halogenated alkene under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: 2,2-Diphenyl-4-pentenoic acid.
Reduction: 2,2-Diphenyl-4-pentylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,2-diphenylpent-4-enenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Diphenyl-4-pentenoic acid
- 2,2-Diphenyl-4-pentylamine
- 2,2-Diphenyl-4-penten-1-ol
Comparison: 2,2-diphenylpent-4-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2,2-Diphenyl-4-pentenoic acid is more prone to undergo decarboxylation, this compound is more reactive in nucleophilic addition reactions. Similarly, 2,2-Diphenyl-4-pentylamine exhibits different pharmacological properties due to the presence of an amine group instead of a nitrile .
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2,2-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13H2 |
InChI-Schlüssel |
FGMBSKDBJUARKV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
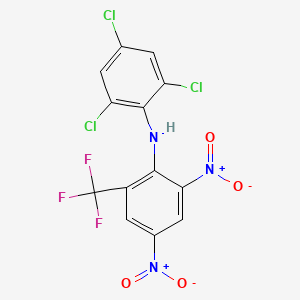
![2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole](/img/structure/B8551499.png)

![Methyl 5,7-dioxo-4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8551510.png)
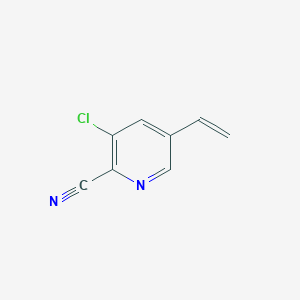
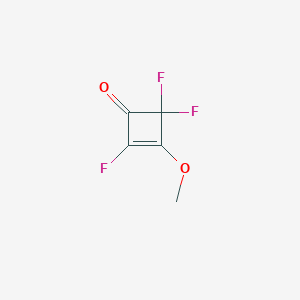

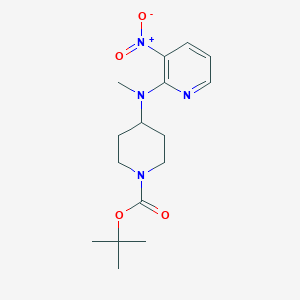




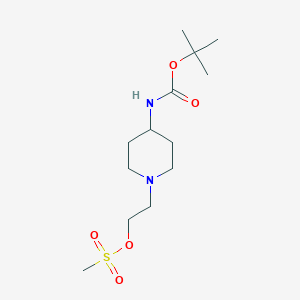
![2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane](/img/structure/B8551585.png)
